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Compound of Interest

Compound Name: Pent-1-yn-3-amine

Cat. No.: B3370914 Get Quote

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance

(NMR) spectroscopic characteristics of Pent-1-yn-3-amine. Due to the limited availability of

experimental spectra for Pent-1-yn-3-amine, this guide utilizes predicted NMR data and

compares it with experimental data from its structural analogs, Pent-1-yn-3-ol and 3-

Aminopentane. This comparison offers valuable insights into the influence of the amine and

alkyne functional groups on chemical shifts, providing a useful reference for researchers,

scientists, and professionals in drug development.

Predicted ¹H and ¹³C NMR Data for Pent-1-yn-3-
amine
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Pent-1-yn-3-
amine. These values were obtained using commercially available NMR prediction software.

Table 1: Predicted ¹H NMR Chemical Shifts for Pent-1-yn-3-amine
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Protons
Chemical Shift
(ppm)

Multiplicity Integration

H1 ~2.1 s 1H

H3 ~3.5 t 1H

H4 ~1.6 m 2H

H5 ~0.9 t 3H

NH₂ ~1.5 br s 2H

Table 2: Predicted ¹³C NMR Chemical Shifts for Pent-1-yn-3-amine

Carbon Chemical Shift (ppm)

C1 ~72

C2 ~88

C3 ~45

C4 ~30

C5 ~11

Comparative Experimental NMR Data
To provide context for the predicted data, the following tables present experimental ¹H and ¹³C

NMR data for two structural analogs: Pent-1-yn-3-ol and 3-Aminopentane.

Table 3: Comparative ¹H NMR Data (Chemical Shifts in ppm)
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Position
Pent-1-yn-3-amine
(Predicted)

Pent-1-yn-3-ol
(Experimental)

3-Aminopentane
(Experimental)

H1 ~2.1 (s) 2.41 (d) -

H3 ~3.5 (t) 4.25 (t) ~2.6 (quintet)

H4 ~1.6 (m) 1.73 (m) ~1.4 (m)

H5 ~0.9 (t) 1.01 (t) ~0.9 (t)

NH₂/OH ~1.5 (br s) 2.95 (br s) ~1.1 (br s)

Table 4: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

Position
Pent-1-yn-3-amine
(Predicted)

Pent-1-yn-3-ol
(Experimental)

3-Aminopentane
(Experimental)

C1 ~72 70.8 -

C2 ~88 87.9 -

C3 ~45 62.1 51.3

C4 ~30 32.5 29.8

C5 ~11 10.1 10.5

Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra.

Instrumentation:

NMR Spectrometer: Bruker Avance III HD or similar, operating at a proton frequency of 400

MHz.

Probe: 5 mm broadband observe (BBO) probe.

Sample Preparation:
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Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃

or DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Temperature: 298 K.

Spectral Width: 16 ppm.

Number of Scans: 16.

Relaxation Delay: 1.0 s.

Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) or DMSO-d₆ (δ = 2.50 ppm)

is used as an internal reference.

¹³C NMR Acquisition:

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Temperature: 298 K.

Spectral Width: 240 ppm.

Number of Scans: 1024 or more, depending on the sample concentration.

Relaxation Delay: 2.0 s.

Referencing: The solvent peak of CDCl₃ (δ = 77.16 ppm) or DMSO-d₆ (δ = 39.52 ppm) is

used as an internal reference.

Visualization of Pent-1-yn-3-amine Structure and
NMR Assignments
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The following diagram illustrates the chemical structure of Pent-1-yn-3-amine with atoms

numbered for correlation with the NMR data provided.

Caption: Structure of Pent-1-yn-3-amine with atom numbering for NMR assignments.

To cite this document: BenchChem. [Comparative NMR Analysis of Pent-1-yn-3-amine and
Structural Analogs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3370914#1h-and-13c-nmr-characterization-of-pent-1-
yn-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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